molecular formula C21H18N6O3S B2675422 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide CAS No. 893927-17-8

2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide

Cat. No.: B2675422
CAS No.: 893927-17-8
M. Wt: 434.47
InChI Key: YBCIZMVJORNUHE-UHFFFAOYSA-N
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Description

2-((1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its complex structure, which includes a pyrazolo[3,4-d]pyrimidine core, a thioether linkage, and substituted phenyl groups. It is of interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as 2,4-dimethylphenylhydrazine and ethyl acetoacetate under acidic or basic conditions.

    Thioether Formation: The pyrazolo[3,4-d]pyrimidine intermediate is then reacted with a thiol compound, such as 3-nitrophenylthiol, under nucleophilic substitution conditions to form the thioether linkage.

    Acetamide Formation: The final step involves the acylation of the thioether intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the acetamide group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: The nitro group on the phenyl ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the thioether.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride for nitro group reduction.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base for nucleophilic substitution at the acetamide nitrogen.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted acetamides.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and potential to form diverse chemical structures.

Biology and Medicine:

  • Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
  • Potential applications in the development of anti-inflammatory, anticancer, or antimicrobial agents.

Industry:

  • Could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide would depend on its specific biological target. Generally, compounds with a pyrazolopyrimidine core are known to interact with various enzymes and receptors. This compound could potentially inhibit or modulate the activity of specific kinases or other proteins involved in signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

    2-((1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide: Similar structure but lacks the 2,4-dimethyl substitution on the phenyl ring.

    2-((1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide: Similar structure but with a different position of the nitro group on the phenyl ring.

Uniqueness:

  • The presence of the 2,4-dimethyl substitution on the phenyl ring and the specific positioning of the nitro group contribute to its unique chemical and biological properties.
  • These structural differences can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.

This detailed overview provides a comprehensive understanding of 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O3S/c1-13-6-7-18(14(2)8-13)26-20-17(10-24-26)21(23-12-22-20)31-11-19(28)25-15-4-3-5-16(9-15)27(29)30/h3-10,12H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCIZMVJORNUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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